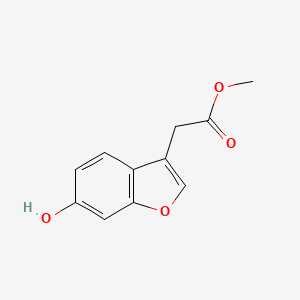

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

Übersicht

Beschreibung

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 and is typically stored at 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is 1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is a liquid at room temperature . It has a molecular weight of 206.2 . The compound should be stored at 2-8°C . The boiling point is predicted to be 213.3±9.0 °C at a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary of Application : Benzofuran compounds, including “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate”, are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . They have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Results or Outcomes : The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

Application in the Synthesis of Anticancer Agents

- Field : Pharmaceutical Research

- Summary of Application : A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

- Methods of Application : The compounds were synthesized using microwave-assisted synthesis .

- Results or Outcomes : The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Application in Proteomics Research

- Field : Proteomics

- Summary of Application : “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is used as a biochemical for proteomics research .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Application in the Synthesis of Complex Benzofuran Derivatives

- Field : Organic Chemistry

- Summary of Application : Benzofuran derivatives are used in the synthesis of complex benzofuran compounds .

- Methods of Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results or Outcomes : This method not only has fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Application in Proteomics Research

- Field : Proteomics

- Summary of Application : “Methyl 2-(6-hydroxybenzofuran-3-yl)acetate” is used as a biochemical for proteomics research .

- Results or Outcomes : The outcomes of this application were not specified in the source .

Application in the Synthesis of Complex Benzofuran Derivatives

- Field : Organic Chemistry

- Summary of Application : Benzofuran derivatives are used in the synthesis of complex benzofuran compounds .

- Methods of Application : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

- Results or Outcomes : This method not only has fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280, P301+P312, and P302+P352 , which advise wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor if you feel unwell, and washing with plenty of water if it comes into contact with skin .

Eigenschaften

IUPAC Name |

methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5-6,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYPZFFZTRQJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=COC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-naphthamide](/img/structure/B2473397.png)

![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2473398.png)

![3-[[1-(Cyclohexylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2473400.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2473402.png)

![3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473403.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methylpyridine-3-carboxylate](/img/structure/B2473408.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-ethoxy-4-hydroxybenzylidene)propanehydrazide](/img/structure/B2473409.png)

![5-[(3-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2473412.png)

![1-(methylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2473416.png)